Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate
Description
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate is a heterocyclic compound featuring a benzene ring substituted with a methyl carboxylate ester at the ortho position and a 4-methyl-1,2,3-thiadiazole moiety linked via a sulfanyl (-S-) group. This structure is of interest in medicinal and materials chemistry due to its hybrid aromatic-heterocyclic framework, which may influence bioactivity or stability compared to simpler analogs .
Properties
IUPAC Name |
methyl 2-(4-methylthiadiazol-5-yl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-11(17-13-12-7)16-9-6-4-3-5-8(9)10(14)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOWYNSRDKTBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The thiadiazole ring is then reacted with a halogenated benzene derivative to form the thioether linkage. This step often requires the use of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Esterification: Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to exhibit biological activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals, where its unique chemical properties can be leveraged to enhance the efficacy of active ingredients.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate
This compound () replaces the 4-methyl-1,2,3-thiadiazole with a 4-formyl-1,3-dimethylpyrazole ring. Key differences include:
- Electronic Effects : The pyrazole ring (electron-rich due to two adjacent nitrogen atoms) contrasts with the electron-deficient thiadiazole.
- Substituent Influence : The formyl (-CHO) group on the pyrazole introduces polarity and reactivity (e.g., susceptibility to nucleophilic attack), whereas the methyl group on the thiadiazole provides steric bulk and modest hydrophobicity.
- Synthetic Utility : The formyl group in the pyrazole derivative enables further derivatization (e.g., condensation reactions), a feature absent in the thiadiazole analog .
Thiazol-5-ylmethyl Derivatives
Compounds like (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate () share a sulfur-containing heterocycle but differ in:
- Complexity: These derivatives incorporate additional functional groups (e.g., oxazolidinone, imidazolidinone), enhancing hydrogen-bonding capacity and conformational rigidity.
- Biological Relevance : Such structures are often designed for targeted interactions (e.g., enzyme inhibition), whereas the simpler thiadiazole-sulfanyl benzoate may serve as a precursor or intermediate .
Physicochemical and Reactivity Comparisons
Biological Activity
Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]benzenecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- CAS Number : 338978-70-4
- Molecular Weight : 222.27 g/mol
Biological Activity Overview
Research indicates that compounds containing thiadiazole moieties exhibit a variety of biological activities, including antifungal, antibacterial, and herbicidal properties. The specific compound, this compound, has shown promise in these areas:
Antibacterial Activity
The biological activity of thiadiazoles often extends to antibacterial effects. Research has indicated that certain thiadiazole derivatives can inhibit the growth of various bacterial strains. While specific data on this compound's antibacterial efficacy is scarce, the presence of the thiadiazole ring typically correlates with enhanced antimicrobial properties.
Case Studies and Research Findings
-
Synthesis and Screening :
- A series of thiadiazole-containing compounds were synthesized and screened for biological activity. The findings suggested that modifications to the thiadiazole structure could enhance antifungal potency . The incorporation of methyl groups and sulfur atoms was noted to be critical in improving efficacy.
-
Structure-Activity Relationship (SAR) :
- Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of the methyl group at position 4 on the thiadiazole ring was found to influence both solubility and interaction with biological targets . This suggests that this compound may have favorable properties for further development.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
